3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane
Description
Properties
Molecular Formula |
C9H13N |
|---|---|
Molecular Weight |
135.21 g/mol |
IUPAC Name |
3-prop-2-ynyl-1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C9H13N/c1-2-4-8-7-10-9(8)5-3-6-9/h1,8,10H,3-7H2 |
InChI Key |
LXAOOFXCXWRONC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1CNC12CCC2 |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Synthesis of the Azaspiro Core
A common synthetic route to 1-azaspiro[3.3]heptane derivatives involves a cycloaddition or cyclization reaction to form the spirocyclic β-lactam intermediate, followed by reduction to the azaspiro compound:
- Thermal [2+2] Cycloaddition between endocyclic alkenes and isocyanates (e.g., chlorosulfonyl isocyanate) produces spirocyclic β-lactams.
- Reduction of β-lactams with reducing agents such as alane yields the 1-azaspiro[3.3]heptane core.
This method was validated for producing bioisosteres of piperidine, with the azaspiro core incorporated into drug analogues.
Multi-Step Synthesis Example
A representative synthetic sequence from literature includes:
Asymmetric Synthesis and Stereochemical Control
Recent advances have demonstrated highly diastereoselective and enantioselective syntheses of 1-substituted 2-azaspiro[3.3]heptanes, which are closely related compounds:
- Addition of ethyl cyclobutanecarboxylate anions to imines derived from Davis–Ellman auxiliaries.
- This three-step procedure yields enantiomerically pure azaspiro compounds with diastereomeric ratios up to 98:2 and yields up to 90%.
While this method focuses on 2-azaspiro[3.3]heptanes, the principles can be adapted for 1-substituted analogues including the prop-2-yn-1-yl derivative.
Synthesis of Hydrochloride Salt Form
The hydrochloride salt of 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane is prepared by:
- Synthesizing the free base as described.
- Treating the free base with hydrochloric acid to form the hydrochloride salt.
- The salt form exhibits improved solubility and stability, advantageous for chemical and biological studies.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Substitution Reactions: The propargyl group can be substituted with other functional groups using reagents like halogens or nucleophiles.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming more complex ring structures.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Propargyl bromide, sodium hydroxide, and phase-transfer catalysts.
Cycloaddition: Various dienes and dienophiles under thermal or catalytic conditions.
Oxidation/Reduction: Common oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield complex polycyclic structures, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of spirocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane involves its interaction with molecular targets through its spirocyclic structure. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives of the compound being used .
Comparison with Similar Compounds
1-Azaspiro[3.3]heptane (Unsubstituted Core)
- Key Features : Validated as a piperidine bioisostere with reduced lipophilicity (clogP reduction by ~0.5 units compared to piperidine) .
- Applications : Incorporated into Bupivacaine analogs, retaining anesthetic activity while circumventing patent restrictions .
- Advantages : Improved physicochemical properties (e.g., lower logP) and conformational rigidity enhance target engagement and solubility.
2-Oxa-6-azaspiro[3.3]heptane (AZD1979)
- Key Features : Oxygen substitution at position 2 reduces lipophilicity (clogP = 3.1) while maintaining CNS permeability (P-gp efflux ratio < 2) .
- Applications : Advanced to clinical trials as a melanin-concentrating hormone receptor 1 (MCHr1) antagonist for obesity treatment .
- Comparison : The oxa-substitution enhances polarity, whereas the propynyl group in 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane increases hydrophobicity (predicted clogP ≈ 2.8–3.2).
2,6-Diazaspiro[3.3]heptanes
3-(Methoxymethyl)-1-azaspiro[3.3]heptane
- Key Features : Methoxymethyl substituent increases polarity (predicted CCS = 134.0 Ų for [M+H]+ vs. ~130–135 Ų for propynyl analog) .
- Applications: Not yet validated biologically but structurally optimized for solubility.
Physicochemical and Pharmacokinetic Properties
| Compound | clogP | PSA (Ų) | Predicted CCS (Ų) [M+H]+ | Key Substituent Effect |
|---|---|---|---|---|
| This compound | ~3.0 | 12.5 | ~133 | Alkyne: ↑ hydrophobicity, ↑ reactivity |
| 1-Azaspiro[3.3]heptane | 1.2 | 12.0 | ~128 | Unsubstituted: Minimal polarity |
| AZD1979 (2-oxa-6-azaspiro) | 3.1 | 45.7 | ~135 | Oxa-substitution: ↑ polarity |
| 2,6-Diazaspiro[3.3]heptane | 2.1 | 38.2 | ~130 | Diaza core: ↑ H-bonding |
PSA = Polar Surface Area; CCS = Collision Cross Section
Challenges and Opportunities
- Propynyl Group Limitations: Potential metabolic instability due to alkyne reactivity; may require prodrug strategies .
- Opportunities : The spiro core’s rigidity and the propynyl group’s modularity position this compound as a versatile scaffold for targeted covalent inhibitors or PET tracers.
Biological Activity
3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane, a compound with the molecular formula C9H13N, has garnered attention in medicinal chemistry due to its structural similarity to piperidine and its potential as a bioisostere. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.
Structural Characteristics
The compound features a unique spirocyclic structure that contributes to its biological properties. The key structural attributes include:
- Molecular Formula : C9H13N
- SMILES Notation : C#CCC1CNC12CCC2
- InChI Key : LXAOOFXCXWRONC-UHFFFAOYSA-N
Synthesis and Derivatives
Recent studies have demonstrated various synthetic pathways for creating 1-azaspiro[3.3]heptanes, highlighting their utility in drug design. For instance, a significant synthesis method involves the thermal [2+2] cycloaddition of endocyclic alkenes with isocyanates, leading to the formation of β-lactams that can be reduced to yield the desired azaspiro compounds .
Biological Activity
The biological activity of this compound has been primarily evaluated in comparison to piperidine derivatives. Key findings include:
Pharmacological Properties
- Anesthetic Activity : Incorporating the azaspiro structure into anesthetic drugs like bupivacaine has resulted in analogues that maintain high efficacy while being patent-free, suggesting a favorable pharmacological profile .
- Antiviral Potential : Research indicates that compounds with similar structures exhibit antiviral activities in human primary monocyte-derived dendritic cells (MDDCs), showcasing their potential against viral infections such as dengue .
Case Studies
Several case studies have been documented regarding the use of 1-azaspiro[3.3]heptane derivatives in drug discovery:
- Study on Piperidine Substitutes : A comparative analysis revealed that azaspiro compounds displayed improved pharmacokinetic properties compared to traditional amine analogues. This suggests a promising avenue for developing new therapeutic agents .
| Compound | Activity | Reference |
|---|---|---|
| Bupivacaine analogue | High anesthetic activity | |
| Azaspiro derivative | Antiviral efficacy in MDDCs |
Challenges and Future Directions
Despite the promising biological activities associated with this compound, challenges remain in terms of synthesis scalability and the exploration of its full therapeutic potential. The limited availability of literature on this specific compound necessitates further research into its biological mechanisms and broader applications.
Q & A
Q. What are the key synthetic routes for 3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptane, and how do they compare in efficiency?
The primary synthesis route involves starting with cyclobutanone, followed by a Wittig reaction to generate an alkene intermediate. This undergoes a [2+2] cycloaddition with Graf's isocyanate to form a lactam, which is subsequently reduced to yield the spirocyclic amine. This method, developed by Carreira’s group, is notable for scalability (gram-scale) and high overall yield (~45% over four steps) . Alternative routes, such as functionalizing preformed azaspiro scaffolds via alkyne coupling (e.g., Sonogashira reactions), may introduce regiochemical challenges but offer modularity for derivatization .
Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to characterize this compound?
H and C NMR at 400–500 MHz are critical for confirming regiochemistry and stereochemistry. Key diagnostic signals include:
- Spirocyclic protons : Distinct splitting patterns due to restricted rotation (δ 3.2–3.8 ppm).
- Propargyl group : A triplet for the terminal alkyne proton (δ ~2.1 ppm) and a singlet for the sp-hybridized carbon (δ ~70 ppm in C NMR). Deuterated solvents (e.g., CDCl) and internal referencing (TMS) ensure accuracy, while 2D techniques (COSY, HSQC) resolve overlapping signals .
Q. What role does this compound serve in drug discovery as a piperidine isostere?
The 1-azaspiro[3.3]heptane core mimics piperidine’s geometry while reducing basicity and improving metabolic stability. This substitution enhances blood-brain barrier penetration in CNS-targeted therapies and minimizes off-target interactions with monoamine oxidases. Computational modeling shows a 20–30% reduction in polar surface area compared to piperidine, correlating with improved logP values .
Advanced Research Questions
Q. How can stereochemical challenges in derivatizing this compound be addressed?
Asymmetric synthesis strategies, such as chiral auxiliary-mediated cyclization or enantioselective catalysis (e.g., Jacobsen’s thiourea catalysts), can control spirocyclic stereocenters. For propargyl modifications, copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) with chiral ligands ensures regioselectivity. Racemic mixtures may be resolved via diastereomeric salt formation using tartaric acid derivatives .
Q. What experimental and computational methods resolve contradictions in structure-activity relationship (SAR) studies?
Discrepancies in SAR often arise from unaccounted variables like solvent polarity or counterion effects. To mitigate:
- Experimental : Use standardized assay conditions (e.g., fixed buffer pH, consistent cell lines) and orthogonal binding assays (SPR, ITC).
- Computational : Density functional theory (DFT) identifies electronic effects of substituents, while molecular dynamics simulations model conformational flexibility in target binding pockets .
Q. How can reaction conditions be optimized to minimize byproducts during spirocycle functionalization?
Key parameters include:
- Temperature : Lower temps (~0°C) reduce propargyl group isomerization.
- Catalyst loading : Pd(PPh) (5 mol%) optimizes cross-coupling efficiency while avoiding β-hydride elimination.
- Solvent polarity : Tetrahydrofuran (THF) stabilizes intermediates better than DMF. Reaction progress is monitored via HPLC-MS to detect early-stage byproducts (e.g., dimerization products) .
Q. What strategies stabilize this compound against oxidative degradation during storage?
- Inert atmosphere : Store under argon with molecular sieves to prevent moisture uptake.
- Low-temperature crystallization : Recrystallize from ethyl acetate/hexane at −20°C to remove reactive impurities.
- Protective groups : Temporarily mask the alkyne as a trimethylsilyl derivative, which is cleaved post-synthesis .
Methodological Considerations
- Data Contradiction Analysis : Compare NMR shifts across solvent systems (CDCl vs. DMSO-d) to identify solvent-induced conformational changes. Discrepancies in biological activity may require re-evaluating assay endpoints (e.g., IC vs. K) .
- Experimental Design : For SAR studies, employ a fractional factorial design to test substituent effects (e.g., meta vs. para positions) while controlling for steric and electronic variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
